molecular formula C12H18BrN3O2 B8655293 tert-Butyl (2-((5-bromopyridin-2-yl)amino)ethyl)carbamate

tert-Butyl (2-((5-bromopyridin-2-yl)amino)ethyl)carbamate

Katalognummer: B8655293
Molekulargewicht: 316.19 g/mol
InChI-Schlüssel: WHIGRQBQVQDNDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (2-((5-bromopyridin-2-yl)amino)ethyl)carbamate is a chemical compound with the molecular formula C13H18BrN3O3 It is a derivative of pyridine, a basic heterocyclic organic compound

Eigenschaften

Molekularformel

C12H18BrN3O2

Molekulargewicht

316.19 g/mol

IUPAC-Name

tert-butyl N-[2-[(5-bromopyridin-2-yl)amino]ethyl]carbamate

InChI

InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-7-6-14-10-5-4-9(13)8-16-10/h4-5,8H,6-7H2,1-3H3,(H,14,16)(H,15,17)

InChI-Schlüssel

WHIGRQBQVQDNDU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCCNC1=NC=C(C=C1)Br

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (2-((5-bromopyridin-2-yl)amino)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

tert-Butyl (2-((5-bromopyridin-2-yl)amino)ethyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl [2-(5-bromopyridin-2-ylamino)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

tert-Butyl (2-((5-bromopyridin-2-yl)amino)ethyl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.